砷酸银

描述

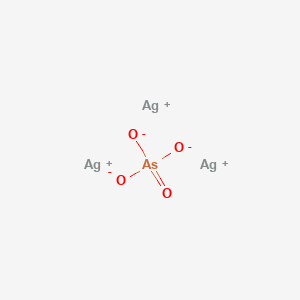

Silver arsenate is an inorganic compound with the chemical formula Ag₃AsO₄. It is composed of silver, arsenic, and oxygen atoms. This compound is known for its unique properties and potential applications in various scientific and technological fields. Silver arsenate typically appears as a yellow crystalline solid and is relatively heavy with a specific gravity of 6.2. It is insoluble in water and has a high melting point of 757 degrees Celsius .

科学研究应用

Silver arsenate has several scientific research applications, including:

作用机制

Target of Action

Silver arsenate, an inorganic compound with the formula Ag3AsO4, primarily targets sulfur-containing proteins . Arsenic, in its trivalent state, holds toxicological significance due to its potent interactions with these proteins . Enzymes involved in energy metabolism and ATP production are also targets of arsenic .

Mode of Action

The mode of action of silver arsenate involves the interaction of arsenate with its targets, leading to changes in the normal functioning of cells. Arsenate (AsV) enters cells via phosphate transporters, while arsenite (AsIII) enters cells through aqua (glycerol) porins (AQP) and glucose transporters (GLUT) . Arsenate can replace phosphate groups needed for generating pyruvate and ATP during glycolysis . The trivalent state of arsenic, in particular, interacts with sulfur-containing proteins, altering their conformation and interaction with other functional proteins, leading to tissue damage .

Biochemical Pathways

Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering arsenic inside bacterial cell arsenic get metabolized (e.g., reduction, oxidation, methylation, etc.) into different forms .

Pharmacokinetics

A pharmacokinetic model describing the uptake and methylation of arsenite in primary rat hepatocytes has been developed . This model measures metabolites including inorganic As (iAs), mono-methylated As (MMA), and di-methylated As (DMA) concentration in cells and media .

Result of Action

The result of silver arsenate’s action is multifaceted. It includes its association with chronic diseases such as cancer, cardiovascular disorders, and neurotoxicity . The emphasis is placed on elucidating the role of oxidative stress, genotoxicity, and epigenetic modifications in arsenic-induced cellular damage .

Action Environment

Microorganisms play an important role in arsenic cycling in the environment . Microbes mobilize As directly or indirectly, and natural/geochemical processes such as sulphate and iron reduction, oxidative sulphide mineral dissolution, arsenite (AsO33−) oxidation and arsenate (AsO43−) respiration further aid in As cycle in the environment . Arsenate serves as an electron donor for the microbes during anaerobic conditions in the sediment .

生化分析

Biochemical Properties

Silver arsenate, like other arsenic compounds, can interact with various biomolecules. Arsenic is known to interact with sulfur-containing proteins . The yeast cells, when combined with silver nanoparticles, effectively adsorbed arsenate [As(V)] and removed it from the culture medium .

Cellular Effects

Arsenic exposure can lead to skin, lungs, CNS, and reproductive health disorders . Arsenic is a human carcinogen well known for affecting multiple organs . Experimental results showed that sodium arsenite inhibited yeast cell growth, and the inhibitory effect of cell growth was positively correlated with As(III) concentrations .

Molecular Mechanism

The molecular mechanism of silver arsenate’s action involves its interaction with biomolecules. Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering the bacterial cell, arsenic gets metabolized into different forms such as reduction, oxidation, methylation, etc .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of silver arsenate can change over time. For instance, the yeast cells combined with silver nanoparticles showed effective adsorption of arsenate [As(V)] from the culture medium

Dosage Effects in Animal Models

While specific studies on silver arsenate’s dosage effects in animal models are limited, arsenic toxicity has been studied extensively. Chronic arsenic toxicity affects multiple physiological systems and can cause serious health issues .

Metabolic Pathways

Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .

Transport and Distribution

Arsenic is transported and distributed within cells and tissues. Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering the bacterial cell, arsenic gets metabolized into different forms .

Subcellular Localization

Arsenic is known to bind to red blood cells and is stored in various organs like liver, kidneys, muscles, bones, hair, skin, and nails .

准备方法

Silver arsenate can be synthesized in the laboratory by reacting silver nitrate (AgNO₃) with arsenic acid (H₃AsO₄). The reaction yields silver arsenate and nitric acid (HNO₃) as a byproduct. The reaction is as follows: [ 3AgNO₃ + H₃AsO₄ \rightarrow Ag₃AsO₄ + 3HNO₃ ]

This synthesis must be performed under controlled conditions due to the inherent toxicity of arsenic . Industrial production methods for silver arsenate are not extensively documented, likely due to its limited commercial applications and the toxicity associated with arsenic compounds.

化学反应分析

Silver arsenate undergoes various chemical reactions, including:

Oxidation and Reduction: Silver arsenate can be reduced to silver and arsenic oxides under high temperatures. The decomposition releases toxic arsenic oxides.

Substitution Reactions: Silver arsenate can react with other metal ions to form different metal arsenates. For example, it can react with sodium ions to form sodium arsenate and silver chloride.

Precipitation Reactions: Silver arsenate can precipitate out of solution when mixed with certain anions.

Common reagents used in these reactions include acids, bases, and other metal salts. The major products formed from these reactions depend on the specific reagents and conditions used.

相似化合物的比较

Silver arsenate can be compared with other arsenate compounds, such as:

Sodium Arsenate (Na₃AsO₄): Similar to silver arsenate, sodium arsenate is used in analytical chemistry and has applications in environmental science for arsenic removal.

Copper Arsenate (Cu₃(AsO₄)₂): Copper arsenate has been used historically as a pigment and wood preservative.

Silver arsenate is unique due to its composition involving silver, which imparts distinct physical and chemical properties compared to other arsenate compounds.

属性

IUPAC Name |

trisilver;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ag.AsH3O4/c;;;2-1(3,4)5/h;;;(H3,2,3,4,5)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGNYAPMSDUASV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928885 | |

| Record name | Silver arsenate (Ag3AsO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.524 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-44-6 | |

| Record name | Silver arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), silver(1+) salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver arsenate (Ag3AsO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Q5PX67I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of silver arsenate?

A1: Silver arsenate has the molecular formula Ag3AsO4 and a molecular weight of 462.52 g/mol.

Q2: Are there any notable spectroscopic data available for silver arsenate?

A2: Yes, studies have explored the infrared absorption spectra of silver arsenate and its mixed crystals with silver phosphate (Ag3(AsO4, VO4)). [, ] These studies provide insights into the vibrational modes and structural properties of the compound.

Q3: What are the applications of silver arsenate in material science?

A3: Silver arsenate has been investigated as a potential cathode material in lithium batteries. [] Additionally, its use in solid electrolytes for batteries has been studied due to its favorable electrical conductivity. [, ]

Q4: How does the composition of silver arsenate affect its electrical conductivity?

A4: Research indicates that the electrical conductivity of silver arsenate solid electrolytes can be influenced by its composition. [] This suggests the possibility of optimizing conductivity for specific applications by adjusting the material's composition.

Q5: What happens when a single crystal n-type gallium arsenide (GaAs) wafer interacts with an aqueous silver nitrate (AgNO3) solution?

A5: Studies employing high-energy synchrotron X-ray diffraction have revealed that this interaction leads to the formation of silver arsenate (Ag3AsO4) nanoparticles at the semiconductor/electrolyte interface under X-ray irradiation. [] This highlights the potential of silver arsenate in semiconductor technologies.

Q6: What analytical techniques are used to study silver arsenate?

A7: Several methods have been employed to characterize and quantify silver arsenate, including: * X-ray diffraction: This technique is crucial for determining the crystal structure and phase identification of silver arsenate, as demonstrated in studies investigating its use in batteries. [, ] * Infrared Spectroscopy: This method provides information about the vibrational modes and bonding characteristics of silver arsenate. [, ] * Electrochemical techniques: These methods are used to study the electrochemical properties of silver arsenate, particularly its performance as a cathode material in batteries. []

Q7: What are the environmental concerns related to silver arsenate?

A7: Silver arsenate contains arsenic, a known toxic element. Therefore, understanding its potential release into the environment and subsequent effects is crucial. While specific data on the environmental impact and degradation of silver arsenate is limited in the provided literature, it's crucial to handle and dispose of this compound responsibly. Research into its ecotoxicological effects and mitigation strategies is warranted.

Q8: Are there any alternatives to silver arsenate in its various applications?

A9: Research is constantly exploring alternative materials. For instance, while silver arsenate has been studied as a cathode material in batteries, other metal arsenates and phosphates are also being investigated for similar applications. [, ] The choice of the most suitable material often depends on the specific requirements of the application, including performance, cost, and environmental impact.

Q9: What are some historical milestones in the research of silver arsenate?

A10: Early research on silver arsenate focused on determining its fundamental properties, such as crystal structure [, ] and thermodynamic properties. [, , ] Over time, the focus has shifted towards exploring its potential applications in areas like batteries [, ] and other material science fields. [, ] This evolution reflects the continuous exploration of this compound's potential in various technological fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)